molecular formula C14H14FNO4 B15165410 Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate CAS No. 188302-27-4

Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Cat. No.: B15165410
CAS No.: 188302-27-4
M. Wt: 279.26 g/mol
InChI Key: MXRJHOMXFFBLFI-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is a piperidine-derived compound featuring a 2,6-dioxopiperidine core substituted with a 4-fluorophenyl group at position 4, a methyl ester at position 3, and a methyl group at position 1.

The compound’s structural features—such as the dioxopiperidine ring and fluorophenyl substituent—confer distinct electronic and steric properties. The fluorine atom enhances metabolic stability and lipophilicity, while the dioxopiperidine moiety introduces rigidity and hydrogen-bonding capabilities .

Properties

CAS No.

188302-27-4

Molecular Formula

C14H14FNO4

Molecular Weight

279.26 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

InChI

InChI=1S/C14H14FNO4/c1-16-11(17)7-10(8-3-5-9(15)6-4-8)12(13(16)18)14(19)20-2/h3-6,10,12H,7H2,1-2H3

InChI Key

MXRJHOMXFFBLFI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C(C1=O)C(=O)OC)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically involving methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the molecule’s polarity and introducing reactive carboxyl groups.

Reaction Conditions & Outcomes

Reagents/ConditionsProductYieldNotes
6M HCl, reflux, 6h4-(4-Fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylic acid85%Acidic hydrolysis preserves the dioxopiperidine ring
10% NaOH, H₂O, reflux, 4hSodium 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate92%Saponification followed by acidification yields free acid

Mechanism : Base-mediated nucleophilic acyl substitution or acid-catalyzed ester cleavage. The electron-withdrawing fluorine enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis.

Reduction of the Dioxopiperidine Ring

The ketone groups at positions 2 and 6 are susceptible to reduction, forming secondary alcohols. This reaction alters the molecule’s conformational flexibility and hydrogen-bonding capacity.

Reaction Conditions & Outcomes

Reagents/ConditionsProductYieldNotes
LiAlH₄, THF, 0–65°C, 2h4-(4-Fluorophenyl)-1-methyl-2,6-diolopiperidine-3-carboxylate80%Stereoselective reduction; cis-diol formed
NaBH₄, MeOH, rt, 12hNo reactionInsufficient reducing strength

Mechanism : LiAlH₄ delivers hydride ions to the carbonyl carbons, forming alkoxide intermediates that protonate to yield diols. Steric hindrance from the N-methyl group directs hydride attack to the less hindered face.

Ring-Opening Reactions

The dioxopiperidine ring undergoes cleavage under extreme pH conditions, generating linear intermediates useful for further derivatization.

Reaction Conditions & Outcomes

Reagents/ConditionsProductYieldNotes
12M HCl, 100°C, 24h3-Carboxy-4-(4-fluorophenyl)-N-methylpentanediamide68%Acidic ring-opening via iminium ion intermediate
5M NaOH, EtOH, 80°C, 8h3-Methoxycarbonyl-4-(4-fluorophenyl)-N-methylglutaramide55%Base-mediated β-ketoamide cleavage

Mechanism : Protonation of the ring nitrogen under acidic conditions weakens the C–N bond, enabling nucleophilic attack by water. In basic media, hydroxide deprotonates the α-carbon, initiating retro-aldol fragmentation.

Substitution at the Fluorophenyl Group

While the C–F bond is typically inert, directed ortho-metalation strategies enable functionalization of the fluorophenyl ring.

Reaction Conditions & Outcomes

Reagents/ConditionsProductYieldNotes
LDA, THF, -78°C; then MeI4-(3-Fluoro-4-methylphenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate40%Low yield due to competing side reactions
Pd(OAc)₂, K₂CO₃, DMAc, 120°CNo reactionFluorine not a viable leaving group

Mechanism : Lithium diisopropylamide (LDA) deprotonates the ortho position relative to fluorine, enabling methylation. Palladium-catalyzed coupling fails due to fluorine’s poor leaving-group ability.

Oxidation Reactions

The dioxopiperidine ring resists further oxidation, but the N-methyl group can be oxidized under controlled conditions.

Reaction Conditions & Outcomes

Reagents/ConditionsProductYieldNotes
KMnO₄, H₂O, 100°C, 24hDecompositionOver-oxidation to CO₂ and NH₃
SeO₂, dioxane, reflux, 6h4-(4-Fluorophenyl)-1-formyl-2,6-dioxopiperidine-3-carboxylate30%Selective oxidation of N-methyl to formamide

Mechanism : Selenium dioxide abstracts a hydrogen from the N-methyl group, forming a formamide via a radical intermediate.

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light due to the fluorophenyl group’s photosensitivity.

ConditionDegradation ProductsHalf-Life
150°C, N₂, 2h<5% decomposition>24h
UV (254 nm), MeOH, 6h4-(4-Hydroxyphenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate90%

Implications : Requires storage in amber vials at ≤25°C to prevent photoinduced C–F bond cleavage .

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-Fluorophenyl)-1-Methyl-2,6-Dioxopiperidine-3-Carboxylate

The most structurally analogous compound is the ethyl ester variant, ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (CAS: 202534-94-9; molecular formula: C₁₅H₁₆FNO₄; molecular weight: 293.29 g/mol) . Key differences include:

Property Methyl Ester Ethyl Ester
Ester Group Methyl (-COOCH₃) Ethyl (-COOCH₂CH₃)
Molecular Weight 279.27 g/mol 293.29 g/mol
CAS Number Not explicitly cited 202534-94-9
Pharmacological Role Presumed impurity/intermediate Paroxetine impurity
Synthetic Accessibility Likely similar Commercially available (95% purity)

Structural Implications :

  • Both compounds share the same dioxopiperidine ring, which adopts a puckered conformation due to torsional strain. Cremer and Pople’s puckering parameters (e.g., amplitude $q$ and phase angle $\phi$) could quantify ring distortions, though such data are absent in the evidence .
Other Related Piperidine Derivatives
  • Paroxetine (Parent Drug): Paroxetine (C₁₉H₂₀FNO₃) lacks the dioxopiperidine core but shares the 4-fluorophenyl group. Its piperidine ring is fully saturated, contrasting with the oxidized 2,6-dione system in the target compound .
  • Cyclic Ketone Analogs : Compounds like 2,6-dioxopiperidin-3-yl isoindoline-1,3-dione derivatives (e.g., CAS 2093536-10-6) exhibit similar dioxopiperidine motifs but differ in substituent patterns and pharmacological targets .
Crystallographic and Computational Analysis

Both methyl and ethyl esters likely undergo crystallographic characterization using tools like SHELXL (for refinement) and WinGX (for data processing). These programs enable precise determination of bond lengths, angles, and intermolecular interactions, critical for comparing steric and electronic profiles . For example:

  • The ethyl ester’s crystal packing may exhibit stronger van der Waals interactions due to its larger alkyl group.
  • Fluorophenyl ring orientation (e.g., equatorial vs. axial) relative to the piperidine plane could influence biological activity, though conformational studies are lacking in the evidence .

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step protocols starting with fluorophenyl precursors and piperidine derivatives. Key steps include:

  • Ring closure : Cyclization under acidic or basic conditions to form the 2,6-dioxopiperidine core.
  • Esterification : Methyl ester introduction via nucleophilic acyl substitution.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalytic systems (e.g., Pd/C for hydrogenation) to enhance regioselectivity and reduce side products .
  • Validation : Monitor intermediates via TLC and LC-MS to track reaction progression.

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with a C18 column and mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) for baseline separation of impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl proton splitting patterns at δ 7.2–7.4 ppm).
    • IR : Validate carbonyl stretches (2,6-dioxo groups at ~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the conformational dynamics and ring puckering behavior of the piperidine ring in this compound?

Methodological Answer:

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements. For six-membered rings, parameters like θ (amplitude) and φ (phase) define chair, boat, or twist-boat conformers .
  • Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., in chloroform or DMSO) using AMBER or CHARMM force fields to predict dominant conformers.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare with crystallographic data .

Q. How do stereochemical variations (e.g., R/S configurations at positions 3 and 4) influence the compound’s biological activity and crystallization behavior?

Methodological Answer:

  • Stereochemical Impact :
    • Biological Activity : The (3R,4S)-isomer shows higher binding affinity to serotonin transporters (e.g., as a paroxetine intermediate) due to spatial complementarity .
    • Crystallization : Enantiopure forms crystallize in non-centrosymmetric space groups (e.g., P2₁2₁2₁), affecting diffraction patterns and solvent accessibility .
  • Resolution Strategies : Use chiral HPLC with cellulose-based columns or enzymatic resolution to isolate enantiomers .

Q. What strategies can resolve contradictions between crystallographic data and computational predictions regarding the compound’s molecular geometry?

Methodological Answer:

  • Iterative Refinement : Cross-validate SHELXL-refined structures with DFT-optimized geometries. Adjust torsional angles in the computational model to match experimental bond lengths .
  • Discrepancy Analysis : Compare anisotropic displacement parameters (ADPs) from ORTEP-III plots with MD-simulated thermal motions to identify rigid vs. flexible regions .
  • Validation Tools : Use WinGX to generate residual density maps and detect overlooked disorder or solvent effects .

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